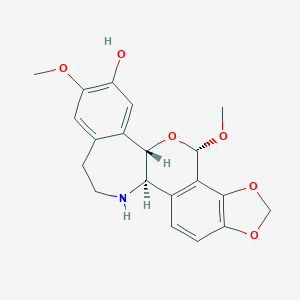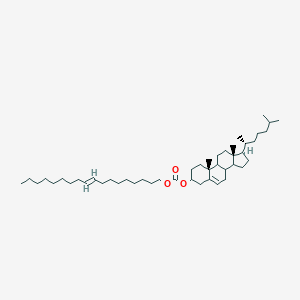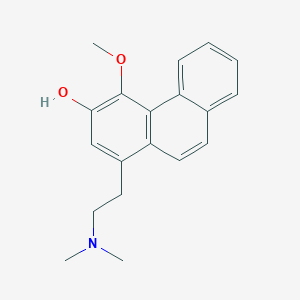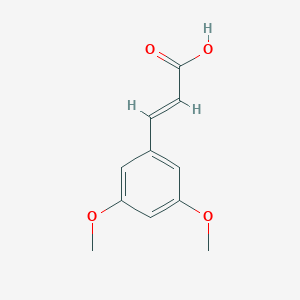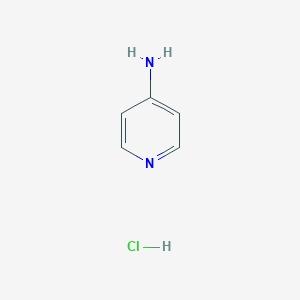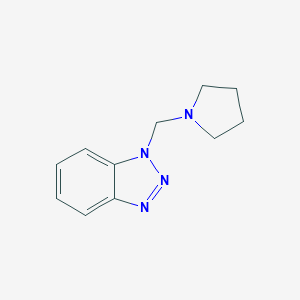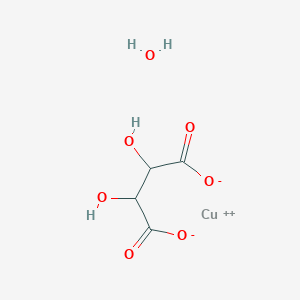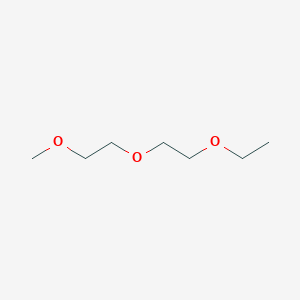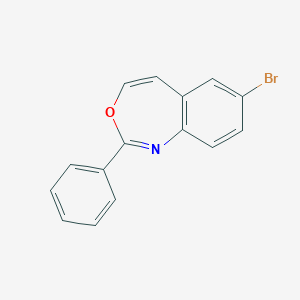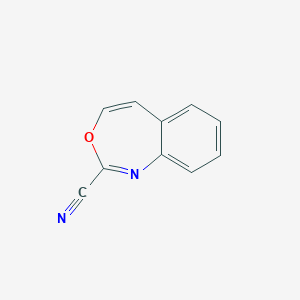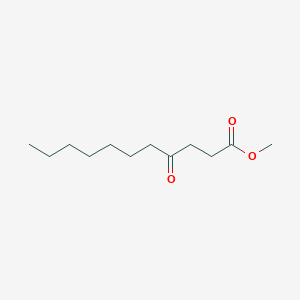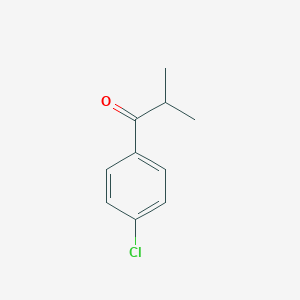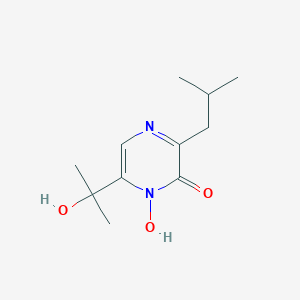
Mutaaspergillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mutaaspergillic acid is a secondary metabolite produced by the fungus Aspergillus mutabilis. It belongs to the class of polyketides and is structurally similar to the well-known mycotoxin, aflatoxin. Mutaaspergillic acid has been found to have various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of mutaaspergillic acid is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. Mutaaspergillic acid also induces reactive oxygen species (ROS) production, which leads to oxidative stress and apoptosis.
Effets Biochimiques Et Physiologiques
Mutaaspergillic acid has been found to have various biochemical and physiological effects. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. It also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Mutaaspergillic acid has been reported to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mutaaspergillic acid has several advantages for lab experiments. It is readily available through fermentation, and its structure is well-characterized. It has potent biological activities, making it a useful tool for studying various biological processes. However, mutaaspergillic acid has some limitations. It is unstable and prone to degradation, making it difficult to handle and store. It also has low solubility in water, which can limit its use in some assays.
Orientations Futures
For mutaaspergillic acid research include the development of mutaaspergillic acid derivatives, identification of molecular targets, and the potential use of mutaaspergillic acid in combination with other drugs.
Méthodes De Synthèse
Mutaaspergillic acid can be synthesized through the fermentation of Aspergillus mutabilis. The fungus is grown in a suitable medium for a specific period, and then the metabolites are extracted and purified. The yield of mutaaspergillic acid can be improved by optimizing the fermentation conditions, such as temperature, pH, and nutrient availability.
Applications De Recherche Scientifique
Mutaaspergillic acid has been extensively studied for its biological activities. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Mutaaspergillic acid induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. It also has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
15272-17-0 |
|---|---|
Nom du produit |
Mutaaspergillic acid |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |
Clé InChI |
LLLBVGMYOBFXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
SMILES canonique |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Autres numéros CAS |
15272-17-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
